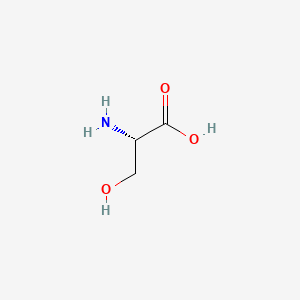

L-Serine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-REOHCLBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Record name | serine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Serine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25821-52-7 |

Source

|

| Record name | L-Serine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID301031857, DTXSID60883230 |

Source

|

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL |

Source

|

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.6 g/cu cm @ 22 °C |

Source

|

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] |

Source

|

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |

CAS No. |

56-45-1, 6898-95-9 |

Source

|

| Record name | L-Serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Serine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452VLY9402 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C (decomposes), 228 °C |

Source

|

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Serine Biosynthesis in Astrocytes: From Core Metabolism to Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-serine, a "non-essential" amino acid, is indispensable for the development and function of the central nervous system (CNS). Its roles extend far beyond protein synthesis, encompassing the production of critical neurotransmitters, membrane lipids, and precursors for one-carbon metabolism. Within the brain, astrocytes are the primary manufacturing sites for this compound, engaging a specialized three-step enzymatic cascade known as the phosphorylated pathway.[1][2] This metabolic specialization establishes a critical interdependence between astrocytes and neurons, where astrocytic this compound fuels neuronal functions, including N-methyl-D-aspartate (NMDA) receptor modulation. Disruptions in this pathway are not benign; they are linked to severe congenital neurological disorders and are increasingly implicated in the pathogenesis of neurodegenerative diseases and neuroinflammation.[3][4][5] This guide provides a comprehensive technical overview of the astrocytic this compound biosynthesis pathway, its regulation, its critical role in astrocyte-neuron coupling, and its emerging status as a therapeutic target. We will detail the core biochemistry, explore the pathophysiological consequences of its dysfunction, and provide validated experimental protocols for its investigation in a research setting.

The Central Hub: Astrocytic De Novo this compound Synthesis

The brain's high demand for this compound is met not by peripheral circulation, due to the blood-brain barrier, but by in-situ synthesis.[6] This crucial task is predominantly handled by astrocytes.[1][7] Neurons exhibit minimal expression of the pathway's key enzymes, making them reliant on their glial partners.[7][8] The synthesis occurs via the phosphorylated pathway , which shunts the glycolytic intermediate 3-phosphoglycerate (3-PG) into a dedicated three-enzyme reaction sequence.[7][9]

The three core enzymatic steps are:

-

Oxidation: The pathway is initiated by 3-phosphoglycerate dehydrogenase (PHGDH) , the rate-limiting enzyme. PHGDH catalyzes the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).[5][6] The preferential expression of PHGDH in the astrocyte lineage establishes these cells as the principal this compound producers in the brain.[8][10][11]

-

Transamination: Phosphoserine aminotransferase 1 (PSAT1) then catalyzes the reversible transamination of 3-PHP.[12][13] In this pyridoxal-5'-phosphate (PLP)-dependent reaction, the amino group from glutamate is transferred to 3-PHP, yielding O-phospho-L-serine (OPS) and α-ketoglutarate.[12][13]

-

Hydrolysis: The final step is catalyzed by phosphoserine phosphatase (PSPH) , which performs a magnesium-dependent hydrolysis of OPS to liberate this compound and inorganic phosphate.[14][15] this compound can then exert feedback inhibition on PSPH, providing a layer of local metabolic control.[16]

Recent evidence suggests these three enzymes may physically associate into a dynamic metabolic complex termed the "serinosome," which could enhance catalytic efficiency through metabolite channeling.[1][17]

Pathophysiological Relevance and Therapeutic Opportunities

Dysregulation of the astrocytic this compound pathway has profound consequences for brain health, ranging from rare genetic disorders to common neurodegenerative diseases.

Serine Deficiency Disorders (SDDs)

SDDs are a group of treatable neurometabolic disorders caused by mutations in the genes encoding the three pathway enzymes: PHGDH, PSAT1, or PSPH. [3][4]The biochemical hallmark is low concentrations of serine in cerebrospinal fluid and plasma. [3]

| Disorder | Affected Enzyme | Core Clinical Features |

|---|---|---|

| 3-PGDH Deficiency | 3-Phosphoglycerate Dehydrogenase | Congenital microcephaly, intractable seizures, severe psychomotor retardation. [3][18] |

| PSAT1 Deficiency | Phosphoserine Aminotransferase | Psychomotor retardation, microcephaly, seizures. [3] |

| PSPH Deficiency | Phosphoserine Phosphatase | Less common; neurological phenotype with psychomotor retardation. [3][14]|

Prompt diagnosis is critical because oral supplementation with this compound, sometimes combined with glycine, can significantly ameliorate or prevent the severe neurological symptoms. [18][19]

Neurodegeneration and Neuroinflammation

The role of astrocytic serine metabolism is increasingly being investigated in the context of complex neurological diseases:

-

Alzheimer's Disease (AD): Studies have reported conflicting findings, with some indicating impaired this compound synthesis in AD mouse models, where supplementation rescued cognitive deficits. [20]Conversely, other studies show that PHGDH protein levels increase in the hippocampus and correlate with AD pathology and cognitive decline, suggesting a more complex, potentially detrimental role in disease progression. [21][22]* Parkinson's Disease (PD): PHGDH is mainly expressed in astrocytes and its expression is upregulated in the substantia nigra of mouse models of PD. [5][23]Inhibition of PHGDH can reduce the production of inflammatory cytokines in astrocytes, suggesting that targeting this pathway could mitigate astrocytes-mediated neuroinflammation in PD. [5][24]* Cerebral Ischemia-Reperfusion Injury: PHGDH expression is altered in reactive astrocytes following ischemic events. Knockdown of astrocytic PHGDH exacerbates injury by promoting oxidative stress and pyroptosis, an inflammatory form of cell death. [25]

Key Experimental Methodologies

Investigating the astrocytic this compound pathway requires a robust set of biochemical and molecular tools. The following protocols provide a foundation for quantifying enzyme activity, metabolic flux, and gene expression.

Experimental Workflow Overview

Protocol: Spectrophotometric Assay for PHGDH Activity

This protocol quantifies the activity of the rate-limiting enzyme, PHGDH, by measuring the rate of NADH production, which absorbs light at 340 nm.

-

Principle: The PHGDH-catalyzed oxidation of 3-phosphoglycerate is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is directly proportional to PHGDH activity.

-

Causality & Self-Validation: The reaction is initiated by the specific substrate (3-PG). A control reaction lacking 3-PG should show no increase in A340, validating that the observed activity is substrate-dependent. A known quantity of NADH can be used to generate a standard curve to convert absorbance units to molar quantities.

Step-by-Step Methodology:

-

Lysate Preparation:

-

Culture primary astrocytes or iPSC-derived astrocytes to ~90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into ice-cold lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4) supplemented with protease inhibitors.

-

Sonicate the homogenate briefly on ice to ensure complete lysis. [1] * Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic fraction) and determine the total protein concentration using a BCA or Bradford assay.

-

-

Reaction Setup:

-

Prepare a master mix of the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, 1 mM DTT).

-

In a 96-well UV-transparent plate, add the following to each well:

-

Reaction Buffer

-

2 mM NAD⁺

-

Cell Lysate (typically 10-50 µg of total protein)

-

-

Include a "no substrate" control for each sample by adding water instead of 3-PG.

-

-

Measurement:

-

Pre-incubate the plate at 37°C for 5 minutes in a temperature-controlled spectrophotometer or plate reader.

-

Initiate the reaction by adding 10 mM 3-phosphoglycerate (3-PG).

-

Immediately begin kinetic reading, measuring the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve (ΔA340/min).

-

Subtract the rate from the "no substrate" control.

-

Convert the rate to specific activity using the Beer-Lambert law and the molar extinction coefficient for NADH (6220 M⁻¹cm⁻¹).

-

Specific Activity (nmol/min/mg) = [(ΔA340/min) / 6.22] x [Total Reaction Volume (mL) / Lysate Volume (mL)] / [Protein Conc. (mg/mL)].

-

Protocol: Stable Isotope Tracing for De Novo Serine Synthesis

This protocol provides a direct measure of metabolic flux through the pathway by tracking the incorporation of heavy carbon atoms from glucose into serine.

-

Principle: Cells are cultured with glucose in which all six carbon atoms are the heavy isotope ¹³C ([U-¹³C]-glucose). As glucose is metabolized through glycolysis to 3-PG and then into the serine pathway, the resulting this compound will become ¹³C-labeled. The degree of labeling is quantified by mass spectrometry.

-

Causality & Self-Validation: This method directly traces the carbon backbone from the precursor to the product, providing unequivocal evidence of de novo synthesis. Comparing the labeling pattern in serine (M+3 isotopologue) to its precursor 3-PG validates the pathway's activity. A control culture with unlabeled glucose should show only baseline (M+0) serine.

Step-by-Step Methodology:

-

Cell Culture and Labeling:

-

Plate astrocytes in glucose-free DMEM.

-

Supplement the medium with 10% dialyzed FBS (to remove unlabeled amino acids) and [U-¹³C]-glucose (e.g., at 10 mM).

-

Culture cells for a defined period (e.g., 24 hours) to allow for isotopic steady-state labeling.

-

-

Metabolite Extraction:

-

Rapidly aspirate the medium and wash cells with ice-cold 0.9% NaCl.

-

Immediately add ice-cold 80% methanol (-80°C) to quench all enzymatic activity.

-

Scrape the cells, collect the cell/methanol mixture, and vortex vigorously.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing polar metabolites.

-

-

Sample Analysis (LC-MS/MS):

-

Dry the metabolite extract under nitrogen or in a vacuum concentrator.

-

Reconstitute the sample in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

-

Analyze the sample using an LC-MS/MS system, typically with a method optimized for polar metabolite separation (e.g., HILIC chromatography).

-

Monitor for the mass isotopologues of this compound. Unlabeled serine (M+0) has a monoisotopic mass of 105.04 Da. The fully labeled serine from [U-¹³C]-glucose will be M+3 (mass 108.05 Da), as 3-PG is a 3-carbon molecule.

-

-

Data Analysis:

-

Integrate the peak areas for each serine isotopologue (M+0, M+1, M+2, M+3).

-

Calculate the fractional enrichment by dividing the M+3 peak area by the sum of all serine isotopologue peak areas.

-

Compare fractional enrichment between different experimental conditions to determine relative changes in pathway flux.

-

Protocol: Gene and Protein Expression Analysis

Standard molecular biology techniques are used to quantify the abundance of the pathway enzymes.

A. Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction: Isolate total RNA from astrocyte cultures using a Trizol-based or column-based kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a high-capacity cDNA synthesis kit.

-

qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with validated primers for human/mouse PHGDH, PSAT1, PSPH, and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analysis: Calculate relative mRNA expression using the ΔΔCt method.

B. Western Blotting:

-

Lysate Preparation: Prepare protein lysates as described in Protocol 4.1.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against PHGDH, PSAT1, or PSPH overnight at 4°C.

-

Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band density and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The astrocytic this compound biosynthesis pathway represents a cornerstone of CNS metabolism, critical for neuronal health, synaptic plasticity, and overall brain function. The tight coupling of this pathway with neuronal activity through the serine shuttle model underscores the intricate metabolic dialogue between glia and neurons. While its fundamental role is well-established, emerging evidence linking its dysregulation to neuroinflammation and major neurodegenerative diseases opens new avenues for therapeutic exploration. For drug development professionals, enzymes like PHGDH present compelling targets for modulating neuroinflammatory responses. For researchers, the methodologies outlined here provide a validated framework to further dissect the pathway's regulation and its complex role in the spectrum of brain health and disease.

References

-

Rabattoni, V., et al. (2024). Modulating the serine metabolism in human differentiated astrocytes: an integrated multi omics approach. Frontiers in Molecular Neuroscience, 17. [Link]

-

Verleysdonk, S., et al. (2000). Synthesis and release of this compound by rat astroglia-rich primary cultures. Journal of Neuroscience Research, 60(3), 353-360. [Link]

-

van der Crab, B., et al. (2013). An update on serine deficiency disorders. Journal of Inherited Metabolic Disease, 36(4), 597-604. [Link]

-

de Koning, T. J. (2021). Serine deficiency disorders. The Online Metabolic and Molecular Bases of Inherited Disease (OMMBID). [Link]

-

Murtas, G., et al. (2020). Schematic model of the this compound/D-serine pathway in the CNS. ResearchGate. [Link]

-

Yamasaki, M., et al. (2001). 3-Phosphoglycerate Dehydrogenase, a Key Enzyme for this compound Biosynthesis, Is Preferentially Expressed in the Radial Glia/Astrocyte Lineage and Olfactory Ensheathing Glia in the Mouse Brain. Journal of Neuroscience, 21(19), 7691-7704. [Link]

-

Neame, S. J., et al. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. Proceedings of the National Academy of Sciences, 116(41), 20736-20742. [Link]

-

Al-Haddad, M., et al. (2023). This compound: Neurological Implications and Therapeutic Potential. International Journal of Molecular Sciences, 24(15), 12130. [Link]

-

Bas-Orth, C., et al. (2007). Phosphoserine phosphatase is expressed in the neural stem cell niche and regulates neural stem and progenitor cell proliferation. Stem Cells, 25(8), 1975-1984. [Link]

-

de Koning, T. J. (2004). Serine-deficiency syndromes. Current Opinion in Neurology, 17(2), 197-204. [Link]

-

Martineau, M., et al. (2013). Storage and Uptake of d-Serine into Astrocytic Synaptic-Like Vesicles Specify Gliotransmission. The Journal of Neuroscience, 33(8), 3413-3423. [Link]

-

de Koning, T. J., et al. (2003). Treatment with amino acids in serine deficiency disorders. ResearchGate. [Link]

-

Verleysdonk, S., et al. (2000). Synthesis and release of this compound by rat astroglia-rich primary cultures. ResearchGate. [Link]

-

Lv, M., et al. (2025). PHGDH-mediated serine synthesis in astrocytes supports neuroinflammation by sustaining NADH level to promote histone acetylation. Cell Death & Disease, 16(397). [Link]

-

Krishnan, K., & Billups, B. (2023). ASC Transporters Mediate D-Serine Transport into Astrocytes Adjacent to Synapses in the Mouse Brain. International Journal of Molecular Sciences, 24(10), 8632. [Link]

-

Furuya, S., et al. (2002). Characterization of rapid and high-affinity uptake of this compound in neurons and astrocytes in primary culture. Journal of Neurochemistry, 82(6), 1435-1443. [Link]

-

Yamasaki, M., et al. (2001). 3-Phosphoglycerate dehydrogenase, a key enzyme for this compound biosynthesis, is preferentially expressed in the radial glia/astrocyte lineage and olfactory ensheathing glia in the mouse brain. Journal of Neuroscience, 21(19), 7691-7704. [Link]

-

Wang, C., et al. (2025). PHGDH-dependent serine metabolism in astrocytes: A key regulator of oxidative stress and pyroptosis in cerebral ischemia-reperfusion injury. Redox Biology, 85, 103954. [Link]

-

Yamasaki, M., et al. (2001). 3-Phosphoglycerate Dehydrogenase, a Key Enzyme forthis compound Biosynthesis, Is Preferentially Expressed in the Radial Glia/Astrocyte Lineage and Olfactory Ensheathing Glia in the Mouse Brain. ResearchGate. [Link]

-

Li, B., et al. (2018). Astrocytes in Primary Cultures Express Serine Racemase, Synthesize D-Serine and Acquire A1 Reactive Astrocyte Features. Frontiers in Neurology, 8, 737. [Link]

-

Lv, M., et al. (2025). PHGDH-mediated serine synthesis in astrocytes supports neuroinflammation by sustaining NADH level to promote histone acetylation. ResearchGate. [Link]

-

Chen, X., et al. (2022). Transcriptional regulation by PHGDH drives amyloid pathology in Alzheimer's disease. Cell Metabolism, 34(5), 734-750.e10. [Link]

-

Henneberger, C., et al. (2020). Scheme of this compound, d-serine, and glycine synthesis in the central nervous system. ResearchGate. [Link]

-

Liu, Y., et al. (2025). This compound metabolic regulation and host respiratory homeostasis. Gut Microbes, 17(1), 2449557. [Link]

-

Storti, F., et al. (2025). A phosphoserine phosphatase variant present in the brain of Alzheimer's disease patients favors nuclear mistargeting. The FEBS Journal. [Link]

-

Shetty, K. T. (1990). Phosphoserine phosphatase of human brain: partial purification, characterization, regional distribution, and effect of certain modulators including psychoactive drugs. Neurochemical Research, 15(12), 1203-1210. [Link]

-

Storti, F., et al. (2025). A phosphoserine phosphatase variant present in the brain of Alzheimer's disease patients favors nuclear mistargeting. The FEBS Journal. [Link]

-

PhysiciansWeekly.com. (2025). PHGDH-mediated serine synthesis in astrocytes supports neuroinflammation by sustaining NADH level to promote histone acetylation. [Link]

-

Percudani, R., & di Salvo, M. L. (2023). This compound biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase. IUBMB Life, 75(4), 314-323. [Link]

-

Le Douce, J., et al. (2020). Glycolytic flux controls D-serine synthesis through glyceraldehyde-3-phosphate dehydrogenase in astrocytes. ResearchGate. [Link]

-

Wikipedia. (n.d.). PSPH. [Link]

-

di Salvo, M. L., et al. (2023). Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization. International Journal of Molecular Sciences, 24(15), 12415. [Link]

-

Chen, X., et al. (2022). PHGDH expression increases with progression of Alzheimer's disease pathology and symptoms. Cell Metabolism, 34(5), 643-645. [Link]

-

National Center for Biotechnology Information. (2025). PSAT1 phosphoserine aminotransferase 1 [Homo sapiens (human)]. [Link]

-

Le, T., & Kim, H. (2023). Astrocyte metabolism and signaling pathways in the CNS. Frontiers in Cellular Neuroscience, 17, 123456. [Link]

-

Chen, J., et al. (2021). Phosphoserine Aminotransferase 1: A Metabolic Enzyme Target of Cancers. Current Cancer Drug Targets, 21(8), 646-656. [Link]

-

Yang, J., et al. (2010). Brain-specific Phgdh deletion reveals a pivotal role for this compound biosynthesis in controlling the level of D-serine, an N-methyl-D-aspartate receptor co-agonist, in adult brain. The Journal of Biological Chemistry, 285(53), 41380-41390. [Link]

-

Yoshikawa, T., et al. (2010). Impaired neurogenesis in embryonic spinal cord of Phgdh knockout mice, a serine deficiency disorder model. Neuroscience, 165(2), 481-490. [Link]

-

Li, B., et al. (2018). Astrocytes in primary cultures express serine racemase, synthesize d-serine and acquire A1 reactive astrocyte features. Frontiers in Neurology, 8, 737. [Link]

Sources

- 1. Modulating the serine metabolism in human differentiated astrocytes: an integrated multi omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An update on serine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 5. PHGDH-mediated serine synthesis in astrocytes supports neuroinflammation by sustaining NADH level to promote histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Astrocyte metabolism and signaling pathways in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Phosphoglycerate dehydrogenase, a key enzyme for this compound biosynthesis, is preferentially expressed in the radial glia/astrocyte lineage and olfactory ensheathing glia in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jneurosci.org [jneurosci.org]

- 11. researchgate.net [researchgate.net]

- 12. L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphoserine Aminotransferase 1: A Metabolic Enzyme Target of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphoserine phosphatase is expressed in the neural stem cell niche and regulates neural stem and progenitor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PSPH - Wikipedia [en.wikipedia.org]

- 16. Phosphoserine phosphatase of human brain: partial purification, characterization, regional distribution, and effect of certain modulators including psychoactive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A phosphoserine phosphatase variant present in the brain of Alzheimer's disease patients favors nuclear mistargeting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. research.rug.nl [research.rug.nl]

- 20. This compound: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transcriptional regulation by PHGDH drives amyloid pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PHGDH expression increases with progression of Alzheimer's disease pathology and symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. physiciansweekly.com [physiciansweekly.com]

- 25. PHGDH-dependent serine metabolism in astrocytes: A key regulator of oxidative stress and pyroptosis in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: The Central Role of L-Serine in Neuronal One-Carbon Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-serine, while classified as a non-essential amino acid, is indispensable for the development and function of the central nervous system (CNS). Neurons, having relinquished the ability for de novo this compound synthesis, are critically dependent on astrocytes for a continuous supply. This guide elucidates the intricate metabolic relationship between these two cell types, focusing on how this compound, once shuttled into the neuron, becomes the central node for one-carbon (1C) metabolism. We will dissect the enzymatic pathways that utilize this compound to fuel nucleotide synthesis, maintain methylation capacity, and support redox homeostasis. Furthermore, this paper provides detailed methodologies for investigating these pathways, including stable isotope tracing and enzyme activity assays, offering a robust framework for researchers in neurobiology and therapeutic development. The dysregulation of this metabolic network is increasingly implicated in a range of neurological disorders, making it a prime target for novel therapeutic strategies.

Introduction: Beyond a Simple Amino Acid

One-carbon (1C) metabolism comprises a network of interconnected biochemical reactions that transfer one-carbon units, essential for the synthesis of a wide array of critical biomolecules.[1][2][3] This network is fundamental for cellular proliferation, DNA integrity, epigenetic regulation, and antioxidant defense.[4][5] In the high-energy-demand environment of the brain, the integrity of 1C metabolism is paramount.[6]

The amino acid this compound sits at the heart of this network. It is the primary source of one-carbon units for the folate and methionine cycles, which are crucial for synthesizing purines, thymidylate, and the universal methyl donor, S-adenosylmethionine (SAM).[1][5][7] While most cell types can synthesize this compound from the glycolytic intermediate 3-phosphoglycerate, a remarkable metabolic specialization exists within the CNS. Mature neurons lack the key enzyme for this pathway, making them reliant on neighboring glial cells, particularly astrocytes, for their this compound supply.[8][9][10] This dependency establishes a fundamental metabolic syntrophy known as the astrocyte-neuron this compound shuttle, which is a cornerstone of neuronal homeostasis.[11][12]

Defects in this compound biosynthesis lead to severe neurological disorders, characterized by microcephaly, seizures, and psychomotor retardation, underscoring the pathway's critical role in brain development.[13][14][15][16] This guide will provide a comprehensive overview of the synthesis, transport, and metabolic fate of this compound in the neuronal context, highlighting its central role in fueling 1C metabolism and maintaining CNS health.

The Astrocyte-Neuron this compound Shuttle: A Tale of Two Cells

The CNS operates on a principle of metabolic compartmentalization. Neurons are optimized for high-energy expenditure related to neurotransmission, while astrocytes perform many of the supportive biosynthetic and homeostatic functions. The synthesis of this compound is a prime example of this division of labor.

Astrocytic Synthesis of this compound

Astrocytes are the primary producers of this compound in the brain.[11][17] They synthesize it from glucose via the phosphorylated pathway, which involves three sequential enzymatic reactions:

-

3-phosphoglycerate dehydrogenase (PHGDH): This NAD+-dependent enzyme catalyzes the rate-limiting step, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[10][11] The expression of PHGDH is high in astrocytes but faint to undetectable in mature neurons.[9][18]

-

Phosphoserine aminotransferase (PSAT1): This enzyme transaminates 3-phosphohydroxypyruvate using glutamate as the amino donor to produce O-phospho-L-serine.

-

Phosphoserine phosphatase (PSPH): The final step involves the dephosphorylation of O-phospho-L-serine by PSPH to yield this compound.[19]

This astrocytically-derived this compound is then released to serve as a crucial trophic factor for neurons, supporting their survival and differentiation.[8][10][20]

This compound Transport Mechanisms

For the shuttle to function, this compound must be efficiently transported across cell membranes and the blood-brain barrier (BBB).

-

Blood-Brain Barrier: While de novo synthesis in astrocytes is the primary source of brain this compound, transport from the periphery also plays a role, especially during postnatal development. The transporter Slc38a5 has been identified as critical for the influx of this compound from the blood into the brain.[19][21][22]

-

Astrocyte-Neuron Transport: Once in the brain's extracellular space, this compound is taken up by neurons. This is a rapid, high-affinity process mediated predominantly by the sodium-dependent Alanine-Serine-Cysteine Transporter 1 (ASCT1).[23][24] Astrocytes also express ASCT1 and ASCT2.[24]

The following diagram illustrates this fundamental neuro-glial metabolic relationship.

Caption: The Astrocyte-Neuron this compound Shuttle.

This compound in the Neuron: The One-Carbon Metabolism Hub

Inside the neuron, this compound is not merely a building block for proteins but the primary fuel for 1C metabolism. This process is compartmentalized between the cytoplasm and mitochondria, with the enzyme Serine Hydroxymethyltransferase (SHMT) playing the pivotal role.

Serine Hydroxymethyltransferase (SHMT): The Gateway Enzyme

SHMT is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of this compound and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[25] This reaction is the major source of one-carbon units in most cells.[25]

-

SHMT1 (Cytosolic): The cytoplasmic isoform is critical for supplying one-carbon units for de novo purine and thymidylate synthesis.[26]

-

SHMT2 (Mitochondrial): The mitochondrial isoform's primary role in non-proliferating cells like neurons is to produce 5,10-CH₂-THF, which can be further metabolized to generate formate. Formate can then exit the mitochondria to supply one-carbon units to the cytoplasm.[3][27]

Fates of the this compound-Derived One-Carbon Unit

The 5,10-CH₂-THF generated from this compound stands at a critical metabolic crossroads, directed towards three essential downstream pathways.

-

Nucleotide Synthesis: 5,10-CH₂-THF is a direct precursor for thymidylate (dTMP) synthesis and can be converted to 10-formyl-THF for de novo purine synthesis.[5][28] This is vital during neurodevelopment and for DNA repair in mature neurons.

-

The Methionine Cycle & Methylation: 5,10-CH₂-THF can be irreversibly reduced to 5-methyl-THF. This molecule donates its methyl group to homocysteine to regenerate methionine, a reaction catalyzed by methionine synthase (MS). Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for nearly all cellular methylation reactions, including DNA, RNA, histone, and protein methylation, which are critical for epigenetic regulation and neuronal function.[1][2]

-

The Transsulfuration Pathway & Redox Homeostasis: When methionine is abundant, homocysteine can be directed into the transsulfuration pathway. Here, it is converted to cysteine in a two-step, PLP-dependent process. Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the brain.[1][2] Thus, this compound metabolism is directly linked to the cell's capacity to mitigate oxidative stress.

The diagram below outlines the central role of this compound in these interconnected neuronal pathways.

Caption: this compound as the hub of neuronal one-carbon metabolism.

Pathophysiological Implications

Given its central role, it is unsurprising that dysregulation of this compound and 1C metabolism is implicated in numerous neurological conditions.

-

Developmental Disorders: As mentioned, genetic defects in the this compound synthesis enzymes (PHGDH, PSAT1, PSPH) cause a class of diseases known as serine deficiency disorders, which result in catastrophic consequences for brain development.[13][15][29]

-

Neurodegeneration: Accumulating evidence links impaired 1C metabolism to age-related cognitive decline and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][4] For instance, impaired astrocytic this compound synthesis has been observed in mouse models of Alzheimer's, and supplementation was able to rescue cognitive deficits.[30]

-

Psychiatric Disorders: Abnormalities in SHMT activity and serine/glycine concentrations have been noted in the brains of schizophrenic patients, suggesting a potential role in the pathophysiology of the disease.[31]

Methodologies for Studying Neuronal this compound & OCM

Investigating this complex metabolic network requires robust and quantitative techniques. Stable isotope tracing is the gold standard for mapping metabolic flux, while enzymatic assays provide complementary information on pathway capacity.

Key Enzymes and Their Functions

A clear understanding of the key enzymatic players is essential for designing and interpreting experiments.

| Enzyme | Cellular Location | Core Function in this Context |

| PHGDH (3-Phosphoglycerate Dehydrogenase) | Astrocytic Cytoplasm | Rate-limiting step in de novo this compound synthesis from glucose.[9][10] |

| SHMT1 (Serine Hydroxymethyltransferase 1) | Cytoplasm (Neurons & Astrocytes) | Converts this compound to glycine, generating 5,10-CH₂-THF for cytosolic nucleotide synthesis.[26] |

| SHMT2 (Serine Hydroxymethyltransferase 2) | Mitochondria (Neurons & Astrocytes) | Generates mitochondrial 5,10-CH₂-THF, a source of formate for cytoplasmic 1C reactions.[3][26] |

| MTHFR (MethyleneTHF Reductase) | Cytoplasm (Neurons & Astrocytes) | Irreversibly reduces 5,10-CH₂-THF to 5-methyl-THF for the methionine cycle.[2] |

| MS (Methionine Synthase) | Cytoplasm (Neurons & Astrocytes) | Regenerates methionine from homocysteine using a methyl group from 5-methyl-THF.[1] |

Experimental Protocol 1: Stable Isotope Tracing with [U-¹³C₃]-L-Serine

This protocol allows for the quantitative tracing of this compound's carbon backbone into downstream metabolites, providing a direct measure of metabolic flux.

Causality: By supplying ¹³C-labeled this compound, we can track how its carbon atoms are incorporated into other molecules. For example, finding ¹³C atoms in glycine confirms SHMT activity, while finding them in purines confirms the entire pathway's flux from serine into nucleotide synthesis. The pattern of labeled atoms (mass isotopomer distribution) provides rich quantitative data on pathway activity.[7]

Step-by-Step Methodology:

-

Cell Culture: Plate primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) at a desired density. For co-culture studies, establish astrocyte-neuron cultures to investigate the shuttle mechanism.

-

Media Preparation: Prepare experimental media (e.g., Neurobasal) lacking endogenous this compound. Supplement this base medium with a known concentration of [U-¹³C₃]-L-Serine and unlabeled this compound to achieve the desired level of enrichment (typically 50-100%). All other media components should be at physiological concentrations.

-

Isotope Labeling:

-

Remove standard culture media from cells.

-

Wash cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

-

Add the prepared ¹³C-L-serine-containing media to the cells.

-

Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. The goal is to reach an isotopic steady state in the metabolites of interest.

-

-

Metabolite Extraction (Quenching & Lysis):

-

Rapidly aspirate the labeling media.

-

Immediately wash the plate with ice-cold 0.9% NaCl to halt enzymatic activity.

-

Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the plate.

-

Scrape the cells on ice and collect the cell lysate into a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at maximum speed at 4°C for 10-15 minutes to pellet protein and cell debris.

-

-

Sample Preparation:

-

Transfer the supernatant (containing the polar metabolites) to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried metabolites in a suitable solvent for analysis (e.g., 50:50 acetonitrile:water).

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

Use a chromatography method (e.g., HILIC) optimized for separating polar metabolites like amino acids and nucleotides.

-

Acquire data in full scan mode or using selected reaction monitoring (SRM) to detect the different mass isotopologues of downstream metabolites (e.g., glycine, cysteine, ATP).

-

-

Data Analysis:

-

Determine the mass isotopomer distribution (MID) for each metabolite of interest. This is the fraction of the metabolite pool containing 0, 1, 2, ... n ¹³C atoms (M+0, M+1, M+2, ... M+n).

-

Correct for the natural abundance of ¹³C.

-

Use the MIDs to calculate metabolic flux ratios or perform metabolic flux analysis (MFA) using specialized software.

-

Caption: Experimental workflow for stable isotope tracing.

Experimental Protocol 2: SHMT Activity Assay

Causality: This protocol directly measures the catalytic activity of SHMT in a cell or tissue lysate. It provides a measure of the enzyme's functional capacity, which can be altered by expression levels, post-translational modifications, or the presence of inhibitors/activators. This is complementary to flux data, as high flux requires sufficient enzyme capacity.

Step-by-Step Methodology:

-

Homogenate Preparation:

-

Harvest cells or dissect brain tissue (e.g., cortex, hippocampus).

-

Homogenize in ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.5, containing protease inhibitors) using a Dounce or sonicator.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant. Determine protein concentration using a BCA or Bradford assay.

-

-

Reaction Mixture:

-

In a 96-well plate or microcentrifuge tube, prepare a reaction mixture containing:

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

-

This compound (substrate)

-

Tetrahydrofolate (THF, co-substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

NAD+

-

Methylene-THF Dehydrogenase (MTHFD, coupling enzyme for detection)

-

-

-

Reaction Initiation:

-

Add a standardized amount of protein lysate (e.g., 20-50 µg) to the reaction mixture to start the reaction.

-

-

Detection:

-

The SHMT reaction produces 5,10-CH₂-THF.

-

The coupling enzyme, MTHFD, converts this product to 5,10-methenyl-THF and then to 10-formyl-THF, reducing NAD+ to NADH in the process.

-

Monitor the increase in NADH absorbance at 340 nm over time using a plate reader or spectrophotometer.

-

-

Calculation:

-

Calculate the rate of reaction from the linear phase of the absorbance curve.

-

Use the molar extinction coefficient of NADH to convert the rate from absorbance units/min to µmol/min.

-

Normalize the activity to the amount of protein in the lysate to report specific activity (e.g., in nmol/min/mg protein).

-

Therapeutic Implications and Future Directions

The critical dependence of neurons on the astrocyte-neuron this compound shuttle and the subsequent 1C metabolism pathways presents both vulnerabilities and therapeutic opportunities.

-

Targeting Neurodegeneration: Restoring this compound homeostasis is a potential strategy for treating neurodegenerative diseases.[11] this compound supplementation has shown promise in animal models and is being investigated in human clinical trials for conditions like Alzheimer's Disease and Amyotrophic Lateral Sclerosis (ALS).[30][32]

-

Brain Development: A deeper understanding of the temporal regulation of this pathway during neurodevelopment could provide insights into the etiology of neurodevelopmental disorders and potentially offer new avenues for intervention.[33][34]

Future research should focus on the precise regulatory mechanisms that govern the flux through these pathways in response to neuronal activity, aging, and disease states. Elucidating how signaling pathways integrate with metabolic flux will be key to developing targeted and effective therapies for a host of devastating neurological disorders.

References

- Hirabayashi, Y., & Furuya, S. (2008). Roles of this compound and sphingolipid synthesis in brain development and neuronal survival. Journal of Neurochemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErJ9hAoLP9KWBuUdfXxwpRT8jOOsKBtKvidkb-SINcMFHpH1CW6fZiT9FM_0AVAPWg6r5inhme2yMfOX18QuxP2OiuoF0422LGfMB5on_DzJudEDHomTavXD2-8xD3HOi0kXY=]

- Yoshida, K., et al. (2004). An Essential Role for De Novo Biosynthesis of this compound in CNS Development. Journal of Neuroscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCOB7X9MgzdGIhuV6P3l68ja8HIXY369S24JzEXkJMMY9Y9JjwrWliOE0SrgZHwcWiTG7OfePn-odSqO43YXLKz43h4jqpegcCafPRNJ9pBBFlnzbyp0mchENsN4S7gVapCud_giRtEmr1TB4ylWIOzjxNlFglyTr7YUku_JLJDyd6XmS9F6Af2Mu7EiXjkUVJm6r2jLEsqg==]

- Stavropoulou, A., et al. (2022). One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration. Cells. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEulLxvTsHhybSDnnT-ZtP5-2x0XgBGAH_twdTD2sG4_rT0VDFV2QsIZ6GRHRkmUFeGT9VdIOYPjUDDTI00C2eQ_NkzJaJ1E6sen6881QgZ8mtrJfCTxp27BJMXIeyOl9GCUeQpyuKzIEtTMA==]

- van der Crab, B., et al. (2013). An update on serine deficiency disorders. Journal of Inherited Metabolic Disease. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQYDqegSK6CiP2JDE2h0CVMW3OiK772q_J6iGharBBD5zP-s-onvcPFsl2Tkoj3EWaBVkDt3t2I2VB-UNNq8t1aMFEbp-WRv7DchTJPqaLOAvUbjFCQDXzglSPE6yH-XngPsg=]

- Stavropoulou, A., et al. (2022). One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvrPGfKg23dnApZGUIATCJ6c5ggTy2b8sx_Z3NQBGcy47-XoaGs-xpN4ShK_Pf3S6QjZd5Xzt7rvKeJQReGbOcvo1B0Q348qcZczgHM3-S0USdg35RpZVTwiq9i04qPJMMGYJmzufOY6-fWf_bK4hwavva4bTRDFjDv0rAQ7olypaYGxuxUNst5O-s780bb6PUcVzs4nbAD605KbM_dDLeME7zhrrYjWU4tRE3yyjsY3D-Uyuh7SLlqQ==]

- Furuya, S., et al. (2002). Novel neuroglial and glioglial relationships mediated by this compound metabolism. Neuroscience Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ_W8slqnZc01L8ypIfyArRfApcPaPrcfMXwj-tnfIS48yISrrz1pEpkwfbc1VdPFvx6dfS8jQor7mVuzXooYgvTzoYqkAjL8MNF70RyQI-zZKKBW-UfMmQ4VnGqTEErRGglQ=]

- de Koning, T. J., & Klomp, L. W. (2004). Serine-deficiency syndromes. Current Opinion in Neurology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7I3VTp0UGrNLQBOp2O8EV4V-O6V0Kc_JabvGn3Muv77pIu11Mad0q0Hq4G9WG5V9SIPKYVCWpjiQsEXHBChislBay2rmIyxhYvWTOD7nJ-2XNqKVbfjraLxv_6M_62rgtrwvei6FIijiFZkFD-MaiOeUFn5Bbt8saxEvgpeq21fXxOpkO2E8KoKNskDEAsg==]

- de Koning, T. J. (2006). Serine deficiency disorders. The Online Metabolic and Molecular Bases of Inherited Disease. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEML_ODPkz3_ZjPCU_S5Xp1LqErBC98l0-y4yITgkvkbjJcfRIwpRYD57gwXOymtIfulK4Bg5jRgdxqemSlQvQHo3QHpRs1jGqujl4g03XlNhDHrwymIF5D8lFMUa4ogroMyL8n7kmjHqUEEaoQGP7_EDOGQVSyF2Cx2ZfzFGOgGYMd8g==]

- Radzishevsky, I., et al. (2023). Impairment of serine transport across the blood–brain barrier by deletion of Slc38a5 causes developmental delay and motor dysfunction. PNAS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAtDZvH8dTY7iTi3LLI5diYHVqQNKAaxI2WSUwWLF69n8m72Fbi3jwpBLbmczbUlJ6jzMgFRV_LnG7m3M8lvxdzD3K_9XNYu5Q90Ps59sydjiIpyAkUlKXUdJ_OkCNUAninrD40TLGR1NH]

- Tavernarakis, N. (2022). One-Carbon Metabolism Modulates Ageing and Neurodegeneration. Encyclopedia MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrDUvyjDYdTQHUDHRPGwhkufwYv8Mmc6BzaimXQnfG9WbO50lOXLTEp1GxrPIMN5ypK1O86o-Nct-PWQYnMUC6mPROFO-V3TtwCYFbSY0c96oC2eJVjuJ3jfFpyorlZqTtlk94_bJputKfrvMGIcYc09H53OGW0g==]

- Chen, Y., et al. (2023). This compound: Neurological Implications and Therapeutic Potential. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9bVACQfk5lWoS2S0v9YQFMpoBlJs2XyI8vvygz7dnySrejZKODhy5kAARDEB2Bt0ZWfWm9fB7is7uuuNJPwc64RFd_0zAINagLfmIasf_lHotorv7X2J9G2iLRFAM0Wg6i22Kh7ViFAVGqj8=]

- Fakhoury, M., et al. (2023). Exploring the complexities of 1C metabolism: implications in aging and neurodegenerative diseases. Frontiers in Aging Neuroscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYnp1cviD_LMewgn0pypFbu4XHD1v8QSRIR1ScA8L1MB71BTAB5usekdNRaLbe7JoE81AONfsZk1ZVqZWtAJEBwwG6adYhKvVOFN7JD1Y6LYCQ0LhtF0JZgAhzHRPLrtnC4vxRC8M5QL_hvIQdYHZyFWOqNIRbO9Tjc0E94Ij9Lrj17lZJidgL7LbxhIH0lH1_RtaK-PdvaG8z]

- Rao, M. L., et al. (1990). Abnormal serine hydroxymethyl transferase activity in the temporal lobes of schizophrenics. Schizophrenia Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3OaHP_dJStOFQ8lohgh01ojucaUVpM7ntoKfr96qW7RvoNPf50pvLts58eTH95DNfYFPsxzSgIFYtKOI4SFNiSOC-LtLZhgZbieDUxpvP4IWWYdXjFEkauYFU8eJGBV0fUQ==]

- Ye, J., et al. (2021). This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCHEObXs6x6EI9P3ghOa6yT-hNhwUwEpXOxkEgnps-pmQsVqkln83C-oRRPI9Ge6CbSYawUwLXjXyCj7H_bHGA42pqDQTKqhmYssIkvHocmSg1wFvtJjA7ijCyArkv2vVprsdQ6yZcHgX2XNWwNp1engqL4eiHc6uRMHep_U9I4uYjdobdiosliHmnCoTfXPqbbwjpJFzOV5mSnj-Mn1SOiA3OmB4kBl1_YufGf2bYVCoZ5awpi8XDTovUKISMyeeffNmpaX68I8voBPJ_PRFlsaWDkSruVNc=]

- Creative Proteomics. (2023). One-Carbon Metabolism: Roles, Health Implications, and Applications. Creative Proteomics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY4fvAsQ1brJGyHPtOWKJCsRDGLIu2rvnyMEqQb_u2lgIxB6r5ZcCGGMH79Qp0XeIhajrPEzkI2ZY_UInIH8fEfe0Q7j1kQmKmUxDzAyxhmHOaSUWSA5cQj-O__FODqZxWiuWq3nAlgIvox-avOoDBryUEP2TYdIZe-QOuj4wevCBjnP9mPeBodA==]

- de Koning, T. J., & Klomp, L. W. (2004). Serine-deficiency syndromes. University of Groningen Research Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhY6Jfw0voNITHK-oovbAeLpmWF5SHqVyMGT9J-aLJs6W469H22zZuzbiOsKpT2N1YxfNmkcZ92O0la_CN6qJSiYGwDl4aunjf7HuXz8Yq53Y8dsVJSFByS3Obh5DhCcFx7U40J3gah-uAgYYTp7PiyRoEJ449_ASY6EB2Y5c=]

- University of College London. (n.d.). Understanding the function of mitochondrial one-carbon metabolism in brain development. UCL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ForfsoePNLXd1FM-EgSsS8e9zGkqozWHJ0sA3m_QcExgcQi9Gz6Sk7VuM6a6E_NGTVAc7pE-Ojf-ynaSa16u3viK8M7HC16oNngjOJcRXI4D735Q707hm4QsUPUEIQuF0Lpf0660nxedmms60dNVCLp41j0sVfRJv84vPr1vPL-H1ueoPHVOp8nlshjQQqLDL4Fmf1OmyUpjJ_1SBQrdfjHbU1yeJqI4LxQ1fDtoK1ZXk7T1ft0=]

- Ye, J., et al. (2021). This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQfdCJNX5fmVAfoOmTBU8_vNEce8ghIEpulsACmn8Yi2ZY29VgNlarmlw2xzbO9pmWv5yzJgu7EIRUc7_F9KORmn36ARWn2sS-p-IfrlTz3rDk5hT5Zy2JbchmDGVJCHEcgSQFGWJDPIVdxiUBd_Ev3NK5z_eJfBwgK3Qr3dUaXAPFJjzZRSpJWhr-W2d11ySIDESP-BY3uHWQjoqs]

- Field, M. S., et al. (2023). The Role of One-Carbon Metabolism in Healthy Brain Aging. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5zsEoPgDz3CFPW3POAIfblgVetUvocAFq90e-XtmR_NXAttq6vJEtagbu0Yu4WYQ9zIZ8Xpewgr_QFuEozpy1qaMfuD_HC-l2ovhd8L9suTJL24xCmKT7YA3aeVAfKq2fwi58w8RHfkPzjsE=]

- Radzishevsky, I., et al. (2023). Impairment of serine transport across the blood-brain barrier by deletion of Slc38a5 causes developmental delay and motor dysfunction. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt2zxZvs_jLxWsgqFIvZvwpwYkMouuiXakKIR9S0aDNBBgDmma9V9-AoxOfFzUFdbZY0siokoQiFxJaVAbjopVkdzJyfU5DtmjZGGopPLu87foNh7n12e1OB_UJZLTrfq2eIg=]

- Anderson, K. E., & Gregory, J. F. (2023). Multifaceted role of serine hydroxymethyltransferase in health and disease. Nutrition Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkied_HIfk6tnBofsRcb-TulTzGbkS_IZeyvdrk-Tk8Ft7qCzYiFzsR95FCQcq0Cjlrf2_gcP-ca3WTNwvAWa8U1yzifOa7Nd3d_GtEUaTkPY2yis2mlBFg_TjFZv1sHiueop2LUJ9bhIfMIc=]

- Pyne, L. (2026). Why you probably need more this compound in your diet in 2026. The Standard. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnfnlEKPkVoRCsuRKucHBo1bvVqdFlJRQjHHMows3zhStyRxBHSJaL7PzSUZwpvCAFsladNHVO4Qjyj3TXVkLOfIBshjIll3VmbhXEcbjgLXQJiqmr7GAXUXE6ArzBoHZBfTGf6dk0eA2Xy2ZE5w70Y5k7XrZzMjMLNixN4bCDzQBy-eeX5wfztXM51zPmJ269dhXghXZLITtGYgBIOtO2IWI8Tg==]

- Taddei, E., & Martinez Nuncio, L. A. (2025). Astrocyte-neuron interactions mediating D-serine synthesis and NMDA receptor modulation. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZmLu_atVzNPAATqVB7raO2mt4uLyQMVet17xlWCr9NnSUqEJJO2oXO7QcBotKpFbii9fj_lzCH0Me9U7I2txXRFx1JUnaPwRsNBsxmn9CUaWSNlJGzxvVxzVTXvEbzqbBi3M8apP-58o4kZ6n7GfU28haTGDQ9Ep5dY2vF4gyFURk8PfhIGmK1i-i3NnKo1xegGvuLQ8eLlgJqAHBUmGqG28SLVRoS9-obaa85U70IBstj2OKSOZp5OEmmIUh1rKPmpLrOA==]

- Calvello, M., et al. (2023). Modulating the serine metabolism in human differentiated astrocytes: an integrated multi omics approach. Frontiers in Molecular Neuroscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_g_kKv1na1WL2_IKtPCdOZHvul1R7sAcHlrJLYmK32OE_YFzcNMUvstwNfOC-D9WN1YsRVwGeKrUZChMRy4HhTE6m04l15y9ILukT1qYe3WMrDRDCSX-TRjN53LIaFwPWdpZvrxB1kLwDHpI=]

- Le Douce, J., et al. (2020). This compound links metabolism with neurotransmission. Progress in Neurobiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHAtgEy06I160kqBmT2Gu1XpMy4mdgVcQNUOi6fmjYFrrumwG7Bp3-eUQMmu3Hcb3oQzDKS4ATlxiQ764fh-GAD4orvjtBrHT5xJWttPt7uGhVziL7hNPk-m6-Q8gdISkkh54=]

- Radzishevsky, I., et al. (2023). Impairment of Serine Transport Across the Blood-Brain Barrier by Deletion of Slc38a5 Causes Developmental Delay and Motor Dysfunction. DigitalCommons@TMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKGIXHuxCZdMdEgaZUUVnkZs2ylavwqZo2BIYTQF-m4ZY8AaQuaO5Ikr6mtScVN8UHWOSfFuTgM9Yn3EoALgUIeMYzXavGaHLwS0CUszwxDUwrPSB7W-wFCiV80OJDjdvJj16DsKUvOM7myezJwDBPw_Q=]

- Le Douce, J., et al. (2020). This compound links metabolism with neurotransmission. Ovid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE41N4oa1AlOJuS_Bi4RZ6Tw7LSwxOA_skmcL_-04F4l-jJKqvZYzippxbBWnAqAVbLb46OL7kRuzH6M68bi5rFCLhB8PftgTrNX_G0DKxD11XmTXi75mTI8N8hlW0Y472K9ACn7kSBOQ9pIsFUnL52svvHNuBWkl_4uq4O5-yl1TB74L26skVx38F7amrOH9jBuLPa1Su1PzinPXxEgLgDOacTttsoh6PzzZ7l3b_5tmkJBQ==]

- Takarada, T., & Yoneda, Y. (2005). This compound in the brain. Amino Acids Signaling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMc3kpP6Y8YYvyLJT4cOEFrmvMr3LsPB-OSVoqbtWs4mNOqE_K1jLS7oPxhWLzFVpJQPNhop-zjuqa5peImGbP8wD1smO-40Zt0r9ThNMb41gNfYFfZ0Q_iFMW5Vvr_9PdmTuivsl2ZziInLr0Egc=]

- Maucler, C. S., et al. (2023). ASC Transporters Mediate D-Serine Transport into Astrocytes Adjacent to Synapses in the Mouse Brain. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG621B-Jau0vz2GvwfqpwjZRyv3Om3kSklh7-3PhzcCQOTklYFblR9JsETVwrsOszbIDj-qHQ-1iDVgImcgxxVR3CCvrHTsxtoIM50nQLIeOONnB-Zjr2EnMiia6q-wWfd]

- Furuya, S., et al. (2000). Characterization of rapid and high-affinity uptake of this compound in neurons and astrocytes in primary culture. Journal of Neuroscience Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtABQevXRO7Qzlp-m0Ps6JoaAUB_p2FM7guUEn1cnHzDI_-4cXZQYikpxsWDtHbKbu-GDo_-OC2Hm1WloYhwzDRmqSvMN09CBA8BViVwS60-f4Gb7oaHOniQHqplCx4_8RXEI=]

- Tabatabaie, L., et al. (2010). This compound synthesis in the central nervous system: a review on serine deficiency disorders. Molecular Genetics and Metabolism. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO7zzqkFDhbnWjKqLk03qXM4up2yNcsquDTuDgl_LUElrklE_YlG9hLRCLnzVwgboZuj3plDhot2vZScQYRKuECMfF_lBUD9HkqPadTl8G_YLdChpVtg5maOcESlRNVekio04=]

- Sanchez-Alcaniz, J. A., et al. (2023). Serine hydroxymethyl transferase is required for optic lobe neuroepithelia development in Drosophila. PLOS Genetics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBP4fGW0RTtACpSjEqwWgB5spLHyKkUpg6cCcV1sEGlIId7W0UN7bSgQrDB7pw2ADkgL8fy5R3c4eXLpGXp5YQks91bnoawUakg4Yslc9IChW7dsdUq73gDZ3VFMVa6ddFB14j64U4wNvCHYI=]

- Ponti, A., et al. (2023). THE RIBOREGULATION MECHANISM OF HUMAN SERINE HYDROXYMETHYLTRANSFERASE IS ROOTED IN AN ALLOSTERIC SWITCH. bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPSFBbSkeyJROahI3tQasupBJYVzpZC3uBUJxs0x8lEZ5vsQCAgspaEnIVrMQ79SxPp8y5Wrpm2oiFHB1Pc84MG21wFsQaHfVjuaBaIHiebAKip1qV3Ci8jXgVSYXL3QHzWoBU7WbVLQfrUVbkzzGIcCeROpy6ZTu-l0IKPkmF]

- Hirayama, R., et al. (2024). Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKKi-Ho5qipJc-EQ9sSEf55lH5j6E8k3ZuUKvcnY6JdRqWe6PPjMsQsbRnlFdX2eU3ge3wNa0op7EbrGuGv5ZrF_WrMPIl9F-M4GrnCpBeTsG5FmosJU34X2-_gb-yAGApCTQPs4nv14f2bbZFur-rd8x_6X0wr0Y5kbB4pxoJ]

- Tabatabaie, L., et al. (2010). This compound synthesis in the central nervous system: A review on serine deficiency disorders. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuQead59nm6xklEGsgnkIvWX-19cAHoGWI8Vz_53gWtvYF1K6eqSRt95HIRz5gf35oN5XVWMo2TXlKoJXeN1h_aiVvhqu-tRXuAqUh1OTOU0IVORCrfB5NT1vgEDvWe4F24yGRKAiAIhi8UZ0cfjy6JFAHr0YA3ItC9DurrV7woRr25llZfhmi92fAjMjdWehy52G3Syb6JzzY7U53TLDvIK3-Yzhj6sRZTee7z3HXRJJHhz9UxZ7vmt3Z24FZgEh3aY3g5Q==]

- Wolosker, H. (2011). Serine racemase and the serine shuttle between neurons and astrocytes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNiDdNJHucoofWOeSs4K80xNfblZRWFjCS6fqGKCQ4VBQFSRpIuStXjU26j0E7WFqsgfLQKD-vRulgQb0UdB4Wmv4Dbp_SJw3n4tcweqahPIrcUnsKDR6nLMGynYmTUEnYuqI=]

- Stavropoulou, A., et al. (2022). One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMyY9xFPrm3DXd692y_bXNxG0AkzdC5ENbNXCxLRHVzKX3AHXMfelUgCeUuiB-oxSk8Tn80FwoaEGt-m1HYu4DwyZiVBT0O4j7SMI-sOZU4S9RQSYSiuCEyVNbdCo8G2p-]

- BenchChem. (2025). This compound-¹³C in Isotope Tracing Studies: A Technical Guide for Researchers. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm3R5vLcHcBXm4QBR3RTHLRvxHZN5irYmOfh3e-jAeqtIx1NQWKjSkNgASnXCIQoVYvy2RYtw_zul4MOACFC7VAsSHYT8jbOklygPRgNrR88GLM_3Rxzzfw4iAy5cM7BBlgFD_11VZY7xmltkeonGbApy1_w579Au4xJmw7UUjgmiCKy3nK2eAOMRYsxBUYg6jrJHxYtvXdwA7fDvhS7CbKB9D]

- Wikipedia. (n.d.). Serine hydroxymethyltransferase. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnqfxO1wUdb3zxhLPzKMUOnW-nppUR6bVu9YXd1adEIeGcneOCXn3Kp5yYI66rY16GDIr23HX9SD5F1PJlcNYX6k_OcLUmroFTKL6XW3IDvQ_k2EsEf7euppbRMsFxi4p-uqyiZSOhH9GJgTqoOoDan1WoJWFLVg==]

- Tsering, D., et al. (2022). Sources and Sinks of Serine in Nutrition, Health, and Disease. Current Developments in Nutrition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDe48YP3iMJNnIFDVXK0nXnVplACxRbYHHNlVkYkcF6KkstyRhDhNL9q-ESpu3SxZ8W3AOCWIu-WT3eI6UdSMcoRZs1wVz-qvTladg7BJBADIfJHWeqyeNV1kpOyEimMsBo1JhMwJXyhJ5C6I=]

- Furuya, S., et al. (2004). An essential role for de novo biosynthesis of this compound in CNS development. ProQuest. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbXYD-w3mt0LkkKSfXabmdzMixNOytV83M3MKPeS0bJN2zQYTajx_7IouivUyy3rT-rxJWgC-YfglfEz5P65-a1Yk6aOzG5hQlUPu0OflIyPpYiECgQ2boa09PfAaRSyQj1b_KG78pIMqosA9TCVocO9OCY9EcJkcbe9ILDywvkfWzrsKeFJ3XyrvE6pcveDijVMhj1QXwfZ0RiLM9haZX]

- Ye, J., et al. (2021). This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiTDCef4NLlUubWdF7GtgpZvH2mokq3-tYVfnnofmYbq5TA3ngZ2Ue9KE8vrudoEUnzRCwlJ00dud8bKBxl_WrkH6Jnfp_NVbfwOTt6XJLKYMOTsPMwdi0Jx8JY3MYkl0VqzKOWA3EJnOhOA==]

- Aldana, B. I., & Jakobsen, E. (2023). Using stable isotope tracing to unravel the metabolic components of neurodegeneration: Focus on neuron-glia metabolic interactions. Neurobiology of Disease. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRSEbRr6-69ZoLsd5zJnIsq8I25tIla4c-EUxvS4BqvaJoFufb-BbEIJ-SNU9iNsWMvdK6VszdRY5nF3r6v4-GKe9BE3jqcBb8Dl4dRfA6ecCSM3T68RnEb0UNyGl9UVKcosw=]

- Aldana, B. I., & Jakobsen, E. (2023). Using stable isotope tracing to unravel the metabolic components of neurodegeneration: Focus on neuron-glia metabolic interactions. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIOZ4txXm_lEZ1KFIwEJWvKudBhzZdrghVvazBsgr9X2uvrTvBCrc94m2V-MotB1kb-U3ZJStNFThmJ0PYp9T-VTNylZILej_jPuwTynA1DbrdxqLo0ELMywp_y3LSzj6U1gx_Q4vhOBr7ys24P3sHXGRbm1c1FjXSMXciCldnfQrhCHA7Eg1oIeb1Tfrx88PMyrrUwR0NFsEac8LbT4ALTl7sUoGUJYwXyYDFbNPkthDuRRY0oFtgs5FUuMBcsY7jCV85E4SakbRx9nFG6aVF0fBAWgj77PCDGMdG74JdvPgpNjH6UQnSEc1un5sOJg==]

Sources

- 1. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. One-Carbon Metabolism Modulates Ageing and Neurodegeneration | Encyclopedia MDPI [encyclopedia.pub]

- 4. Frontiers | Exploring the complexities of 1C metabolism: implications in aging and neurodegenerative diseases [frontiersin.org]

- 5. One-Carbon Metabolism: Roles, Health Implications, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 6. The Role of One-Carbon Metabolism in Healthy Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Roles of this compound and sphingolipid synthesis in brain development and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Essential Role for De Novo Biosynthesis of this compound in CNS Development|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 10. Novel neuroglial and glioglial relationships mediated by this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound links metabolism with neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serine racemase and the serine shuttle between neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An update on serine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serine-deficiency syndromes | Lund University [lunduniversity.lu.se]

- 15. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 16. research.rug.nl [research.rug.nl]

- 17. Modulating the serine metabolism in human differentiated astrocytes: an integrated multi omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An essential role for de novo biosynthesis of this compound in CNS development - ProQuest [proquest.com]

- 19. pnas.org [pnas.org]